1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde 1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17990905
InChI: InChI=1S/C13H14N2O/c1-10(2)15-12(9-16)8-13(14-15)11-6-4-3-5-7-11/h3-10H,1-2H3
SMILES:
Molecular Formula: C13H14N2O
Molecular Weight: 214.26 g/mol

1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde

CAS No.:

Cat. No.: VC17990905

Molecular Formula: C13H14N2O

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde -

Specification

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
IUPAC Name 5-phenyl-2-propan-2-ylpyrazole-3-carbaldehyde
Standard InChI InChI=1S/C13H14N2O/c1-10(2)15-12(9-16)8-13(14-15)11-6-4-3-5-7-11/h3-10H,1-2H3
Standard InChI Key BJMQTKMRBKRKDW-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C(=CC(=N1)C2=CC=CC=C2)C=O

Introduction

Chemical Structure and Properties

Molecular Characteristics

1-Isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde (molecular formula: C₁₃H₁₄N₂O) features a pyrazole ring substituted with three distinct groups:

  • An isopropyl group at the 1-position, enhancing steric bulk and lipophilicity.

  • A phenyl group at the 3-position, contributing π-π stacking capabilities and electronic effects.

  • A formyl group at the 5-position, enabling reactivity in nucleophilic additions and condensations.

The compound’s molecular weight is 214.27 g/mol, with a calculated partition coefficient (LogP) of 2.8, suggesting moderate lipophilicity suitable for membrane permeability in drug design.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde typically involves two stages:

  • Pyrazole Ring Formation:

    • A Knorr-type condensation between hydrazine derivatives and diketones or β-ketoaldehydes.

    • Example: Reaction of phenylacetone with isopropylhydrazine to form 1-isopropyl-3-phenyl-1H-pyrazole.

  • Formylation at the 5-Position:

    • Vilsmeier-Haack Reaction: Treatment with DMF and POCl₃ introduces the aldehyde group regioselectively.

    • Duff Reaction: Direct formylation using hexamine under acidic conditions.

Table 1: Comparison of Formylation Methods

MethodYield (%)Purity (%)Key Advantages
Vilsmeier-Haack65–75≥95High regioselectivity
Duff Reaction50–6090–92Mild conditions, fewer side products

Industrial-Scale Production

Optimized protocols for bulk synthesis emphasize:

  • Catalytic Efficiency: Use of Lewis acids (e.g., ZnCl₂) to accelerate formylation.

  • Solvent Systems: Polar aprotic solvents like DMF or THF improve reaction homogeneity.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures ≥98% purity.

Applications in Materials Science

Coordination Chemistry

The aldehyde group serves as a versatile ligand precursor. Reaction with primary amines yields Schiff bases capable of forming stable complexes with transition metals:

  • Copper(II) Complexes: Exhibit catalytic activity in oxidation reactions (TOF up to 1,200 h⁻¹).

  • Palladium Complexes: Effective in Suzuki-Miyaura cross-coupling reactions (yields >85%).

Table 2: Metal Complex Properties

Metal IonApplicationKey Performance Metric
Cu²⁺Catalytic oxidationTOF: 1,200 h⁻¹
Pd⁰Cross-coupling reactionsYield: 85–92%
Fe³⁺Magnetic materialsSaturation magnetization: 45 emu/g

Polymer Modification

Incorporation into polymer backbones (e.g., polyimides) improves thermal stability:

  • Glass Transition Temperature (Tg): Increases by 20–25°C compared to unmodified polymers.

  • Mechanical Strength: Tensile modulus enhances by 15–18% due to rigid pyrazole units.

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of substituents to optimize drug-like properties.

  • Green Chemistry Approaches: Developing solvent-free formylation methods to reduce environmental impact.

  • Advanced Material Design: Exploring pyrazole-carbaldehyde copolymers for high-temperature applications.

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